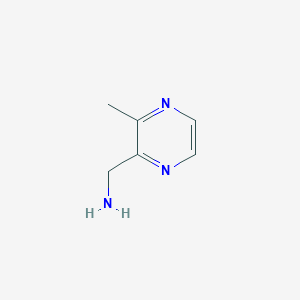

(3-Methylpyrazin-2-yl)methanamine

Beschreibung

BenchChem offers high-quality (3-Methylpyrazin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylpyrazin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylpyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-6(4-7)9-3-2-8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUQJIYKGCKQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(3-Methylpyrazin-2-yl)methanamine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on (3-Methylpyrazin-2-yl)methanamine. It is important to note that specific experimental data for this compound is limited in publicly accessible scientific literature and databases. Much of the information presented, particularly regarding experimental protocols and potential biological activity, is based on structurally related compounds and should be considered as a starting point for further research and validation.

Core Chemical Properties

Table 1: Physicochemical Properties of (3-Methylpyrazin-2-yl)methanamine Hydrochloride

| Property | Value | Source |

| CAS Number | 1523618-20-3 | [1] |

| Molecular Formula | C₆H₁₀ClN₃ | N/A |

| Molecular Weight | 159.62 g/mol | N/A |

| Storage Conditions | 2-8°C | N/A |

Note: Properties such as melting point, boiling point, and solubility have not been found in the reviewed literature.

Hypothetical Synthesis Protocol

While a specific synthesis protocol for (3-Methylpyrazin-2-yl)methanamine has not been identified, a plausible route can be extrapolated from established methods for analogous C-pyrazine-methylamines. The following protocol is a hypothetical adaptation of the synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride as described in patent US8513415B2[2].

Reaction Scheme:

A potential two-step synthesis could involve the formation of a protected amine intermediate from 2-chloro-3-methylpyrazine, followed by deprotection to yield the final product.

Step 1: Synthesis of N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine

-

Reagents and Materials:

-

2-Chloro-3-methylpyrazine

-

Diphenylmethanimine

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask, magnetic stirrer, thermocouple, nitrogen inlet.

-

-

Procedure:

-

To a 500 mL round bottom flask under a nitrogen atmosphere, add diphenylmethanimine (1.1 equivalents).

-

Dissolve the diphenylmethanimine in anhydrous THF (150 mL).

-

Cool the solution to -5°C using an ice-salt bath.

-

Slowly add 1.0 M NaHMDS in THF (1.2 equivalents) to the solution, maintaining the temperature below 0°C.

-

Stir the resulting solution at 0°C for 20 minutes.

-

Add a solution of 2-chloro-3-methylpyrazine (1.0 equivalent) in anhydrous THF (10 mL) dropwise over 5 minutes.

-

Allow the reaction mixture to stir for 30 minutes at 0°C.

-

Quench the reaction by adding 200 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add 200 mL of EtOAc.

-

Separate the organic layer and wash it sequentially with water (2 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine.

-

Step 2: Synthesis of (3-Methylpyrazin-2-yl)methanamine Hydrochloride

-

Reagents and Materials:

-

Crude N-((3-methylpyrazin-2-yl)methyl)diphenylmethanimine

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude product from Step 1 in EtOAc (200 mL).

-

Add concentrated HCl (10 mL) and water (200 mL).

-

Separate the aqueous layer and wash the organic layer with 0.1 M HCl (30 mL).

-

Combine the aqueous layers and wash with EtOAc (2 x 50 mL).

-

Adjust the pH of the aqueous layer to approximately 10 with saturated K₂CO₃ solution.

-

Extract the aqueous solution with EtOAc (2 x 100 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-Methylpyrazin-2-yl)methanamine as a free base.

-

To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for (3-Methylpyrazin-2-yl)methanamine.

Caption: Proposed two-step synthesis of (3-Methylpyrazin-2-yl)methanamine HCl.

Potential Biological Activity and Research Directions

While no specific biological activities have been reported for (3-Methylpyrazin-2-yl)methanamine, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs[3]. Research into substituted pyrazine derivatives has revealed a broad spectrum of pharmacological activities, suggesting potential avenues for the investigation of (3-Methylpyrazin-2-yl)methanamine.

Table 2: Reported Biological Activities of Substituted Pyrazine Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Pyrazinamide is a frontline drug for the treatment of tuberculosis. Other pyrazine derivatives have shown activity against various bacteria and fungi. | [3][4] |

| Anticancer | Certain pyrazine-containing compounds have demonstrated potent anticancer activity against various cell lines by inducing apoptosis, necrosis, and autophagy. | [5] |

| Anti-inflammatory | Pyrazine derivatives have been investigated for their anti-inflammatory properties. | [5][6] |

| Kinase Inhibition | The pyrazine core is present in several kinase inhibitors, which are crucial in cancer therapy. For example, some derivatives have shown inhibitory activity against FGFR. | [6][7] |

| Antiviral | Some pyrazine analogs have been identified as weak antiviral agents. | [8] |

Given these precedents, (3-Methylpyrazin-2-yl)methanamine could be a valuable candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology.

Conclusion

(3-Methylpyrazin-2-yl)methanamine is a chemical entity with limited available data. This guide provides a framework for its potential synthesis based on established methodologies for similar compounds. The diverse biological activities associated with the pyrazine scaffold suggest that this compound could be of interest for further investigation in drug discovery and development. All hypothetical information presented herein requires experimental validation.

References

- 1. CAS#:1523618-20-3 | (3-Methylpyrazin-2-yl)methanamine hydrochloride | Chemsrc [chemsrc.com]

- 2. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (3-Methylpyrazin-2-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Methylpyrazin-2-yl)methanamine, a key building block in pharmaceutical research and development. The document details two primary synthetic pathways, encompassing starting materials, reaction conditions, and experimental protocols. All quantitative data is presented in structured tables for clear comparison, and key workflows are visualized using Graphviz diagrams.

Introduction

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural motif is found in various biologically active compounds. This guide outlines two viable synthetic strategies for its preparation:

-

Route 1: Ammoxidation of 2-Methylpyrazine followed by reduction of the resulting nitrile.

-

Route 2: Oxidation of 2,3-Dimethylpyrazine to the corresponding carboxylic acid, conversion to the nitrile, and subsequent reduction.

Synthetic Pathways and Experimental Protocols

Route 1: Ammoxidation of 2-Methylpyrazine

This route involves the direct conversion of a methyl group on the pyrazine ring to a nitrile, followed by reduction.

Caption: Synthetic workflow for Route 1.

Ammoxidation provides a direct method for the conversion of a methyl group to a nitrile. A continuous-flow microreactor system has been shown to be effective for this transformation.

Experimental Protocol: Ammoxidation of 2-Methylpyrazine

-

Apparatus: A continuous-flow microreactor with a vaporization microchamber and a sinusoidal wave microchannel.

-

Catalyst: CrVPO/γ-Al2O3.

-

Reactant Feed: An aqueous solution of 2-methylpyrazine (MP) with a molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12.

-

Reaction Temperature: 480 °C.

-

Procedure:

-

The CrVPO/γ-Al2O3 catalyst is packed into the microchannel of the microreactor.

-

The aqueous 2-methylpyrazine solution and gaseous ammonia and oxygen are continuously fed into the vaporization microchamber.

-

The vaporized reactant mixture is passed through the heated microchannel containing the catalyst.

-

The product stream is cooled and collected. The 2-cyanopyrazine is isolated and purified by standard methods.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| 2-Methylpyrazine Conversion | 71.5% | [1] |

| 2-Cyanopyrazine Selectivity | 93.7% | [1] |

| 2-Cyanopyrazine Yield | ~67% | [1] |

Route 2: Oxidation of 2,3-Dimethylpyrazine and Subsequent Conversion

This alternative route involves the initial oxidation of one of the methyl groups of 2,3-dimethylpyrazine to a carboxylic acid, which is then converted to the nitrile.

References

Elucidation of the Chemical Structure of (3-Methylpyrazin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (3-Methylpyrazin-2-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a proposed synthetic pathway and predicted analytical data based on established chemical principles and spectroscopic data from structurally analogous compounds.

Proposed Synthesis

A plausible synthetic route to (3-Methylpyrazin-2-yl)methanamine commences with the commercially available 2,3-dimethylpyrazine. The synthesis involves a two-step process: radical bromination of one of the methyl groups, followed by amination.

A common method for the conversion of a methyl group on a pyrazine ring to an aminomethyl group involves initial bromination using N-Bromosuccinimide (NBS) followed by amination.[1] The Wohl-Ziegler reaction, which employs NBS and a radical initiator in a non-polar solvent, is a standard method for allylic and benzylic bromination.[2][3][4][5] The resulting bromomethylpyrazine can then be converted to the corresponding amine. The Gabriel synthesis, which involves the reaction of the halide with potassium phthalimide followed by hydrazinolysis, is a classic and effective method for forming primary amines.[1]

References

Biological activity of pyrazine derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4 orientation, serves as a crucial scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, leading to the development of several clinically used pharmaceuticals.[4][5] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it a privileged structure in the design of novel therapeutic agents.[6][7][8] This technical guide provides a comprehensive overview of the diverse biological activities of pyrazine derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Pyrazine derivatives have been extensively investigated for their potent anticancer properties, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and generation of reactive oxygen species (ROS).[1][9][10] Several pyrazine-based compounds have progressed into clinical trials as targeted cancer therapies.[5][11]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various pyrazine derivatives against different cancer cell lines and molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrazine Derivatives (IC50 values in µM)

| Compound Class/Name | Cell Line | IC50 (µM) | Reference |

| Piperlongumine–ligustrazine derivatives (42–45) | U87MG, HCT116, A549, K562 | 0.25 - 8.73 | [1] |

| Chalcone–pyrazine derivative (48) | BEL-7402 | 10.74 | [1] |

| Chalcone–pyrazine derivative (49) | A549, Colo-205 | 0.13, 0.19 | [1] |

| Chalcone–pyrazine derivative (51) | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [1] |

| Ligustrazine–curcumin hybrids (79–81) | A549, A549/DDP | 0.60 - 2.85 | [1] |

| Flavonoid–ligustrazine hybrid (89) | MCF-7 | 10.43 | [1] |

| Coumarin–pyrazine derivative (97) | HCT116 | 0.9 | [1] |

| [1][12][13]triazolo[4,3-a]pyrazine derivative (17l) | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [14] |

| 1,3,4-Oxadiazole-pyrimidine-pyrazine (9a-j) | PC3, DU-145, A549, MCF-7 | 0.05 - 9.44 | [15] |

| 3-Amino-pyrazine-2-carboxamide (18i) | NCI-H520, SNU-16, KMS-11 | 26.69, 1.88, 3.02 | [16] |

Table 2: Kinase Inhibitory Activity of Pyrazine Derivatives (IC50 values)

| Compound Class/Name | Target Kinase | IC50 | Reference |

| Coumarin–pyrazine derivative (97) | c-Raf, MEK1 | 0.056 µM, 0.65 µM | [1] |

| [1][12][13]triazolo[4,3-a]pyrazine (17l) | c-Met, VEGFR-2 | 26.00 nM, 2.6 µM | [14] |

| 3-Amino-pyrazine-2-carboxamide (18i) | FGFR1-4 | Pan-FGFR inhibitor | [16] |

| Darovasertib (10) | PKC | FDA Approved | [5] |

| Prexasertib (9) | CHK1 | 1.4 nM | [5] |

Key Experimental Protocols: Anticancer Evaluation

MTT Cell Viability Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[17]

-

Compound Treatment: Cells are treated with various concentrations of the pyrazine derivatives for a specified period (e.g., 48 or 72 hours).[17]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is quantified using an ELISA microplate reader at a specific wavelength (e.g., 570 nm).[17] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

-

Assay Setup: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.

-

Inhibitor Addition: The pyrazine derivative is added at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme transfers a phosphate group from ATP to the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or, more commonly, using phosphorylation-specific antibodies in an ELISA-based format.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Mechanisms of Action & Signaling Pathways

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][11] For instance, derivatives have been developed as potent inhibitors of c-Met, VEGFR-2, and FGFR, key receptor tyrosine kinases implicated in cancer progression.[14][16]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrazine derivative.

Other mechanisms include the induction of apoptosis (programmed cell death), as observed with chalcone-pyrazine hybrids, and the promotion of ROS accumulation, which causes oxidative stress and damages cancer cells.[1]

Antimicrobial Activity

Pyrazine derivatives exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties.[2][3][13] The well-known anti-tuberculosis drug, Pyrazinamide, is a cornerstone example of the therapeutic potential of this chemical class.[18]

Quantitative Data: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives (µg/mL)

| Compound Class/Name | Organism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine (2e) | S. aureus | 32 | [13] |

| Triazolo[4,3-a]pyrazine (2e) | E. coli | 16 | [13] |

| Pyrido[2,3-b]pyrazine (dithione) | S. aureus, B. cereus | 78 | [19] |

| Pyrido[2,3-b]pyrazine (dithione) | E. coli | 625 | [19] |

| Pyrazine-2-carboxylic acid (P10, P4) | C. albicans | 3.125 | [18] |

| Pyrazine-2-carboxylic acid (P6, P7, P9, P10) | P. aeruginosa | 25 | [18] |

| Coumarin-pyrazine (107) | C. tropicalis, C. neoformans, T. rubrum | 1, 1, 0.25 | [1] |

Key Experimental Protocol: Antimicrobial Evaluation

Microbroth Dilution Method (for MIC determination): This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

-

Serial Dilution: The pyrazine compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][18]

Antiviral Activity

Certain pyrazine derivatives have demonstrated promising antiviral activity against a range of viruses, including SARS-CoV-2, measles, and herpes simplex virus.[20][21][22]

Quantitative Data: Antiviral Activity

Table 4: In Vitro Antiviral Activity of Pyrazine Derivatives

| Compound Class/Name | Virus | Activity Metric | Value | Reference |

| Pyrazine-triazole conjugates (5d-g) | SARS-CoV-2 | Potent Inhibition | - | [22][23] |

| Chloroquine analog (10) | SARS-CoV-2 | IC50 | 1.5 - 28 µM | [24] |

| Chloroquine analog (10) | SARS-CoV-2 | Selectivity Index (SI) | 20 | [24] |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, NDV, Influenza, Herpes | Active in vitro | - | [20] |

Key Experimental Protocol: Antiviral Screening

Caption: General workflow for in vitro antiviral activity screening.

-

Cell Culture and Treatment: Host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in plates and treated with various concentrations of the pyrazine compounds.

-

Viral Infection: The cells are then infected with the target virus.

-

Incubation: The plates are incubated to allow for viral replication.

-

Quantification of Viral Inhibition: The antiviral effect is measured by assessing the inhibition of the viral cytopathic effect (CPE), plaque formation, or by quantifying viral RNA using qPCR. The 50% inhibitory concentration (IC50) is calculated.

-

Cytotoxicity Assessment: The toxicity of the compounds on the host cells is determined in parallel, typically using an MTT assay, to calculate the 50% cytotoxic concentration (CC50).

-

Selectivity Index (SI) Calculation: The SI (CC50/IC50) is calculated to determine the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.[22]

Anti-inflammatory Activity

Pyrazine derivatives have also been recognized for their anti-inflammatory properties.[1][25][26] They can modulate inflammatory pathways, for example, by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity

Table 5: In Vitro Anti-inflammatory Activity of Pyrazine Derivatives

| Compound Class/Name | Assay | Inhibition (%) | Concentration | Reference |

| Paeonol derivative (37) | LPS-induced NO production in RAW264.7 cells | 56.32% | 20 µM | [26] |

| Pyrrolo[1,2-a]pyrazines | IL-6 Inhibition | 43-59% | 50 µM | [25] |

Key Experimental Protocol: Anti-inflammatory Evaluation

Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated by lipopolysaccharide (LPS).

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Treatment: Cells are pre-treated with the pyrazine derivatives for a short period.

-

Stimulation: LPS is added to the wells to induce an inflammatory response and stimulate NO production.

-

Incubation: The plate is incubated for approximately 24 hours.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of untreated, LPS-stimulated cells.[26]

Conclusion

The pyrazine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a vast array of potent biological activities.[2][4] The extensive research summarized in this guide highlights their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The quantitative data presented in the tables demonstrate the impressive potency and selectivity that can be achieved through structural modification of the pyrazine core. The detailed experimental protocols provide a foundation for the continued evaluation and development of new pyrazine-based therapeutics. As our understanding of the molecular mechanisms and signaling pathways deepens, the rational design of next-generation pyrazine derivatives holds immense promise for addressing significant challenges in human health.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]

- 14. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. rjpbcs.com [rjpbcs.com]

- 19. revues.imist.ma [revues.imist.ma]

- 20. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. africaresearchconnects.com [africaresearchconnects.com]

- 22. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]

- 26. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methylpyrazin-2-yl)methanamine CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylpyrazin-2-yl)methanamine, including its chemical identity, synthesis, and analytical characterization. The information is intended to support research and development activities in medicinal chemistry and related fields where pyrazine derivatives are of interest.

Chemical Identification and Properties

Table 1: Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| (3-Methylpyrazin-2-yl)methanamine hydrochloride | 1523618-20-3[1] | C₆H₁₀ClN₃ | 159.62 | Not specified |

| (3-Methylpyrazin-2-yl)methanamine dihydrochloride | 2288710-30-3 | C₆H₁₁Cl₂N₃ | 196.08 | 95% Purity |

Table 2: Predicted Physicochemical Properties of (3-Methylpyrazin-2-yl)methanamine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol | - |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 123.0800 Da | PubChem |

| Monoisotopic Mass | 123.0800 Da | PubChem |

| Topological Polar Surface Area | 51.8 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 114 | PubChem |

Note: The properties for the free base are predicted as experimental data is not widely available.

Synthesis Protocol

A plausible and commonly employed synthetic route to (3-Methylpyrazin-2-yl)methanamine is the reduction of the corresponding nitrile, 2-cyano-3-methylpyrazine. A general experimental protocol based on this transformation using a powerful reducing agent like Lithium Aluminum Hydride (LAH) is detailed below.

Experimental Protocol: Reduction of 2-Cyano-3-methylpyrazine

Materials:

-

2-Cyano-3-methylpyrazine

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry N₂ or Argon gas

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl) in ether (for salt formation, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Argon) is charged with a suspension of Lithium Aluminum Hydride (LAH) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: A solution of 2-cyano-3-methylpyrazine in the same anhydrous solvent is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. This procedure is crucial for the safe decomposition of excess LAH and results in the formation of a granular precipitate of aluminum salts.

-

Workup: The resulting mixture is filtered, and the inorganic salts are washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude (3-Methylpyrazin-2-yl)methanamine.

-

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating the ethereal solution with a solution of HCl in ether, followed by filtration and drying of the precipitated salt.

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of (3-Methylpyrazin-2-yl)methanamine.

Identification and Characterization

The structural elucidation of (3-Methylpyrazin-2-yl)methanamine relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the methyl group protons, the methylene protons of the aminomethyl group, and the amine protons. The pyrazine protons would appear in the aromatic region, typically downfield. The methyl group would be a singlet, and the methylene group adjacent to the amine would also likely be a singlet. The amine protons' chemical shift can be variable and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The pyrazine ring carbons would resonate at lower field due to their aromatic and heteroatomic environment. The methyl and methylene carbons would appear at a higher field.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. For (3-Methylpyrazin-2-yl)methanamine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amines include the loss of an alkyl radical adjacent to the nitrogen (α-cleavage), which is often the base peak.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C=N and C=C stretching vibrations characteristic of the pyrazine ring in the fingerprint region.

-

N-H bending vibrations around 1600 cm⁻¹.

Diagram 2: Analytical Workflow for Identification

References

Spectroscopic Analysis of (3-Methylpyrazin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of (3-Methylpyrazin-2-yl)methanamine. A comprehensive search of publicly available data reveals a notable absence of a complete experimental spectroscopic dataset (NMR, IR, MS) for this specific compound. This document acknowledges this data gap and provides a predictive summary of the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy. Furthermore, it outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in the empirical analysis of this molecule. A generalized workflow for spectroscopic analysis is also presented.

Introduction

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds and pharmaceuticals. The presence of a methyl group and an aminomethyl substituent on the pyrazine ring is expected to confer specific chemical properties and potential pharmacological activities. Accurate spectroscopic data is crucial for the unequivocal identification, purity assessment, and structural elucidation of such compounds in drug discovery and development.

Note on Data Availability: As of the compilation of this guide, a complete set of experimental NMR, IR, and MS spectra for (3-Methylpyrazin-2-yl)methanamine is not available in the public domain. The data presented herein is predictive and based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-Methylpyrazin-2-yl)methanamine. These predictions are derived from the known spectral characteristics of pyrazine derivatives, methylamines, and the influence of substituents on the pyrazine ring.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Pyrazine-H (2 protons) | 8.2 - 8.5 | Doublet, Doublet | 1-3 | The two aromatic protons on the pyrazine ring will appear as doublets due to coupling with each other. |

| -CH₂- (Methylene) | 3.9 - 4.2 | Singlet (or Broad Singlet) | N/A | These protons are adjacent to the amine and the pyrazine ring. The signal may be broadened by interaction with the nitrogen quadrupole. |

| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet | N/A | The chemical shift can be highly variable depending on solvent, concentration, and temperature. The signal is often broad. |

| -CH₃ (Methyl) | 2.5 - 2.7 | Singlet | N/A | A sharp singlet is expected for the methyl group attached to the pyrazine ring. |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazine C (quaternary, C-CH₃) | 150 - 155 | The carbon atom bearing the methyl group. |

| Pyrazine C (quaternary, C-CH₂NH₂) | 155 - 160 | The carbon atom bearing the aminomethyl group. |

| Pyrazine C-H | 140 - 145 | The two CH carbons in the pyrazine ring. |

| -CH₂- (Methylene) | 45 - 55 | The methylene carbon of the aminomethyl group. |

| -CH₃ (Methyl) | 20 - 25 | The methyl carbon attached to the pyrazine ring. |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | For the methyl and methylene groups. |

| C=N Stretch (Pyrazine Ring) | 1550 - 1650 | Medium to Strong | Characteristic stretching vibrations of the pyrazine ring. |

| C=C Stretch (Pyrazine Ring) | 1400 - 1600 | Medium to Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amine) | 1550 - 1650 | Medium | Scissoring vibration of the primary amine. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺• (Molecular Ion) | 123.08 | The parent ion peak. |

| [M-1]⁺ | 122.07 | Loss of a hydrogen atom. |

| [M-15]⁺ | 108.06 | Loss of a methyl group (•CH₃). |

| [M-29]⁺ | 94.06 | Loss of the aminomethyl group (•CH₂NH₂). |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) with a proton frequency of at least 400 MHz.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified (3-Methylpyrazin-2-yl)methanamine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or equivalent).

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

GC-MS (for a volatile sample):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the GC, which separates the components of the sample.

-

The separated components are then introduced into the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).

-

-

LC-MS (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent mixture (e.g., acetonitrile/water).

-

Infuse the solution directly into the ESI source or inject it into an LC system for separation prior to MS analysis.

-

The sample is ionized by electrospray, and the resulting ions are analyzed by the mass spectrometer.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for (3-Methylpyrazin-2-yl)methanamine is currently lacking in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols and the generalized workflow for spectroscopic analysis offer practical guidance for researchers aiming to synthesize and characterize this compound. The acquisition and publication of empirical data for (3-Methylpyrazin-2-yl)methanamine would be a valuable contribution to the chemical and pharmaceutical sciences.

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse and promising therapeutic targets of pyrazine compounds, a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry. With a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, pyrazine derivatives represent a fertile ground for the discovery of novel therapeutic agents. This document provides a comprehensive overview of their molecular targets, associated signaling pathways, quantitative efficacy data, and detailed experimental methodologies to facilitate further research and drug development in this critical area.

Key Therapeutic Areas and Molecular Targets

Pyrazine-containing molecules have demonstrated efficacy across a range of diseases by modulating the activity of various key biological targets. The versatility of the pyrazine scaffold allows for structural modifications that can be tailored to interact with specific enzymes, receptors, and other proteins involved in pathological processes.

Oncology

Cancer remains a primary focus for the application of pyrazine derivatives, with numerous compounds exhibiting potent anti-proliferative and pro-apoptotic effects. Key molecular targets in oncology include:

-

Protein Kinases: A significant number of pyrazine-based compounds act as kinase inhibitors, targeting crucial signaling pathways involved in cancer cell growth, survival, and proliferation. Notable targets include:

-

Checkpoint Kinase 1 (CHK1): A critical regulator of the DNA damage response.[1][2]

-

RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase implicated in various cancers.[3][4][5][6][7]

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth and metabolism.[8][9][10][11][12]

-

Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells.

-

Protein Kinase C (PKC): A family of kinases involved in various cellular processes, including proliferation and apoptosis.[13]

-

-

Survivin: An inhibitor of apoptosis protein that is overexpressed in many cancers. The survivin inhibitor YM155, which has a complex structure that includes a pyrazine-like quinoline moiety, has been shown to downregulate survivin expression.[14][15][16][17][18]

-

Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of many oncoproteins.[19][20][21][22][23]

-

26S Proteasome: A large protein complex responsible for degrading ubiquitinated proteins, including those involved in cell cycle regulation and apoptosis. Bortezomib, a pyrazine-containing dipeptide, is a well-known proteasome inhibitor.

-

Topoisomerase II: An enzyme that plays a critical role in DNA replication and chromosome segregation.

Infectious Diseases

Pyrazine derivatives have a long history in the treatment of infectious diseases, most notably tuberculosis. Their mechanisms of action often involve targeting essential microbial enzymes.

-

Mycobacterium tuberculosis:

-

Fatty Acid Synthase I (FAS-I): Pyrazinamide, a cornerstone of tuberculosis therapy, is a prodrug that is converted to pyrazinoic acid, which is believed to inhibit FAS-I.

-

Ribosomal Protein S1 (RpsA): Pyrazinoic acid has also been proposed to bind to RpsA, thereby inhibiting trans-translation.

-

-

Hepatitis C Virus (HCV):

-

NS5B RNA-dependent RNA polymerase: This enzyme is essential for the replication of the HCV genome.

-

Neurological Disorders

Emerging research has highlighted the potential of pyrazine compounds in the treatment of neurodegenerative diseases, primarily through their antioxidant and neuroprotective properties.

-

Nrf2/ARE Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Some pyrazine derivatives have been shown to activate this pathway, leading to the expression of cytoprotective genes.[24][25][26][27][28]

-

Heat Shock Proteins (HSPs): Induction of HSPs can protect neuronal cells from stress and protein aggregation associated with neurodegenerative conditions.[19][20][21][22][23]

Other Therapeutic Areas

The therapeutic potential of pyrazines extends to other areas, including:

-

Cardiovascular Diseases: RhoA, a small GTPase involved in cardiovascular function, has been identified as a target.

-

Diabetes: Glipizide, a sulfonylurea drug containing a pyrazine ring, acts by blocking ATP-sensitive potassium channels in pancreatic beta-cells.

-

Inflammation: Pyrazine derivatives have demonstrated anti-inflammatory properties, although the specific targets are still under investigation.

Quantitative Data on Pyrazine Compound Activity

The following tables summarize the in vitro activity of various pyrazine derivatives against their respective targets and in cellular assays. This data provides a comparative overview of the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Pyrazine Derivatives against Kinase Targets

| Compound/Derivative Class | Kinase Target | IC50/Ki | Reference |

| Prexasertib (ly2606368) | CHK1 | IC50 = 1 nM, Ki = 0.9 nM | [13] |

| Imidazo[4,5-b]pyrazine derivatives | TRK A, B, C | IC50 = 0.22 - 7.68 nM | [13] |

| Pyrrolopyrazine derivatives | FGFR1, 4 | IC50 < 10 nM | [13] |

| Pyrazine-2-carboxamide derivative (Darovasertib) | PKCα, PKCθ, GSK3β | IC50 = 1.9 nM, 0.4 nM, 3.1 nM | [13] |

| [1][8][29]triazolo[4,3-a]pyrazine derivative (17l) | c-Met | IC50 = 0.026 µM | [30] |

| [1][8][29]triazolo[4,3-a]pyrazine derivative (17l) | VEGFR-2 | IC50 = 2.6 µM | [30] |

| 2,6-disubstituted pyrazine derivatives | CK2α, CK2α' | Potent inhibition | [31] |

Table 2: Anticancer Activity of Pyrazine Derivatives in Cellular Assays

| Compound/Derivative Class | Cell Line | Assay | IC50/EC50 | Reference |

| Chalcone–pyrazine derivative (51) | MCF-7, A549, DU-145 | MTT | IC50 = 0.012, 0.045, 0.33 μM | [29] |

| Flavono–pyrazine derivative (89) | MCF-7 | MTT | IC50 = 10.43 μM | [29] |

| Flavono–pyrazine derivatives (88, 90) | HT-29 | MTT | IC50 = 10.67, 10.90 μM | [29] |

| Imidazo[1,2-a]pyrazine derivative (12b) | Hep-2, HepG2, MCF-7, A375 | MTT | IC50 = 11, 13, 11, 11 µM | [32] |

| 3-Trifluoromethyl-5,6-dihydro-[1][8][29]triazolo pyrazine (35) | DU-145 | MTT | IC50 = 5 ± 1 µg/mL | [33] |

| Pyrido[2,3-b]pyrazine derivative (27) | HCMV-infected cells | qPCR | EC50 = 0.33 μM | [34] |

| Imidazo-[1,2-a]-pyrazine derivative | Aurora Kinase A and B | Cell-based | Cmin for endoreduplication | [35] |

| Pyrazine-prolinamide derivative (10) | MDA-MB-231 | MTT | Significant cytotoxicity at 0.1 µM | [36] |

Table 3: Antimicrobial Activity of Pyrazine Derivatives

| Compound/Derivative Class | Organism | MIC | Reference |

| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus, E. coli | 32 µg/mL, 16 µg/mL | [37] |

| Chalcone–pyrazine derivative (52) | Xanthomonas axonopodis pv. Citri | EC50 = 6.72 µg/cm³ | [29] |

| Chalcone–pyrazine derivatives (53, 54) | M. luteus | Good activity | [29] |

| Pyrazine-thiazoline derivatives (11, 12, 40) | M. tuberculosis H37Rv | Significant activity | [38] |

| 4-acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | < 1 - 6.25 µg/mL | [39] |

Signaling Pathways Modulated by Pyrazine Compounds

The therapeutic effects of pyrazine derivatives are often mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Pyrazine-based mTOR inhibitors block the downstream signaling cascade, leading to the inhibition of protein synthesis and cell cycle progression.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine-based mTOR inhibitors.

Nrf2-Mediated Antioxidant Response

The Nrf2/ARE pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes. Pyrazine compounds can activate this pathway, thereby enhancing cellular antioxidant capacity.

Caption: Activation of the Nrf2/ARE antioxidant pathway by pyrazine compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of pyrazine compounds and their therapeutic targets.

Kinase Inhibition Assays

This assay measures the activity of CHK1 kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant CHK1 kinase

-

CHK1 substrate (e.g., CHKtide)

-

5x Kinase assay buffer

-

ATP (500 µM)

-

Test pyrazine compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare a 1x Kinase assay buffer by diluting the 5x stock with sterile water.

-

Prepare a master mix containing 1x Kinase assay buffer, ATP, and CHK1 substrate.

-

Prepare serial dilutions of the test pyrazine compounds in 10% DMSO in 1x Kinase Assay Buffer.

-

Add the test inhibitor or vehicle control (10% DMSO) to the wells of the 96-well plate.

-

Add the master mix to all wells.

-

Initiate the reaction by adding diluted CHK1 kinase to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

-

Add Kinase Detection reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 45 minutes.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1][2]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the RET kinase, which can be displaced by a competing inhibitor.[5]

Materials:

-

Purified recombinant RET kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase Tracer

-

Test pyrazine compounds

-

Kinase Buffer A

-

384-well plates

Procedure:

-

Prepare a dilution series of the test pyrazine compounds in Kinase Buffer A.

-

Prepare a kinase/antibody mixture containing RET kinase and Eu-anti-tag antibody in Kinase Buffer A.

-

Add the test compound dilutions to the wells of the 384-well plate.

-

Add the kinase/antibody mixture to the wells.

-

Add the Kinase Tracer to the wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the emission ratio (acceptor/donor) and determine the IC50 value for the test compounds.[5]

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazine compounds for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol is for assessing the effect of pyrazine compounds on survivin protein expression.[15][18]

Materials:

-

Cancer cell lines

-

Test pyrazine compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against survivin

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the pyrazine compound for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to normalize for protein loading.

-

Quantify the band intensities to determine the change in survivin expression.[15][18]

Nrf2/ARE Luciferase Reporter Assay

This assay is used to measure the activation of the Nrf2/ARE signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[24][25][26][27][28]

Materials:

-

HepG2 cells (or other suitable cell line)

-

ARE luciferase reporter vector and a control Renilla luciferase vector

-

Transfection reagent (e.g., Lipofectamine)

-

Test pyrazine compounds

-

Dual-Glo® Luciferase Assay System (Promega)

-

96-well white clear-bottom plates

Procedure:

-

Co-transfect the cells with the ARE luciferase reporter vector and the control Renilla luciferase vector.

-

After 24 hours, treat the transfected cells with various concentrations of the pyrazine compounds for a specified time (e.g., 16-24 hours).

-

Lyse the cells and measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the untreated control.[24][25][26][27][28]

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research protocols.

Caption: A generalized workflow for a kinase inhibition assay.

Conclusion

Pyrazine compounds represent a versatile and promising class of molecules with the potential to address a wide range of therapeutic needs. Their ability to interact with a diverse array of molecular targets underscores their importance in modern drug discovery. This technical guide has provided a comprehensive overview of the key therapeutic targets of pyrazine derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, accelerating the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of pyrazine-based compounds will undoubtedly lead to the development of novel and effective therapies for a multitude of human diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. RET (Y791F) Kinase Enzyme System Application Note [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

- 19. abcam.cn [abcam.cn]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Induction of heat shock protein 70 by herbimycin A and cyclopentenone prostaglandins in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Bead-Based Immunoassay for the Measurement of Heat Shock Proteins 27 and 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. Nrf2/Nrf1 luciferase reporter assay [bio-protocol.org]

- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 27. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 31. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. mdpi.com [mdpi.com]

- 38. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Methylpyrazin-2-yl)methanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyrazin-2-yl)methanamine is a substituted pyrazine derivative of significant interest in medicinal chemistry. The pyrazine scaffold is a key component in numerous biologically active compounds, including several approved drugs. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental protocols related to (3-Methylpyrazin-2-yl)methanamine and its analogs. While specific data for the title compound is limited, this document extrapolates from closely related structures to offer valuable insights for researchers in drug discovery and development. The information presented is intended to serve as a foundational resource for the synthesis and investigation of this and similar pyrazine-based compounds.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | Calculated |

| Molecular Weight | 123.16 g/mol | Calculated |

| IUPAC Name | (3-Methylpyrazin-2-yl)methanamine | N/A |

| CAS Number | Not available | N/A |

| Predicted LogP | 0.25 | N/A |

| Predicted Solubility | Soluble in water and polar organic solvents | N/A |

Synthesis

Proposed Synthetic Pathways

Three primary retrosynthetic approaches are outlined below, starting from commercially available precursors.

Caption: Proposed synthetic pathways to (3-Methylpyrazin-2-yl)methanamine.

Detailed Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of (3-Methylpyrazin-2-yl)methanamine based on the routes outlined above. These protocols are adapted from literature procedures for similar compounds and should be optimized for the specific substrate.

Route 1: From 2,3-Dimethylpyrazine

Caption: Experimental workflow for the synthesis via Route 1.

-

Step 1: Synthesis of 2-Bromomethyl-3-methylpyrazine. To a solution of 2,3-dimethylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN). The reaction mixture is heated to reflux under an inert atmosphere and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield 2-bromomethyl-3-methylpyrazine.

-

Step 2: Amination of 2-Bromomethyl-3-methylpyrazine. The resulting 2-bromomethyl-3-methylpyrazine (1.0 eq) is dissolved in a solvent like THF or ethanol. An excess of an ammonia source, such as a concentrated aqueous solution of ammonia or ammonium hydroxide, is added. The reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by chromatography or distillation.

Route 2: From 3-Methyl-2-pyrazinecarboxylic acid

Caption: Experimental workflow for the synthesis via Route 2.

-

Step 1: Synthesis of 3-Methyl-2-pyrazinecarboxamide. 3-Methyl-2-pyrazinecarboxylic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane. The excess reagent and solvent are removed in vacuo. The crude acid chloride is then dissolved in a suitable solvent and treated with an excess of an ammonia source. After the reaction is complete, the solvent is removed, and the crude amide is purified by recrystallization or column chromatography.

-

Step 2: Reduction of 3-Methyl-2-pyrazinecarboxamide. The purified 3-methyl-2-pyrazinecarboxamide (1.0 eq) is dissolved in a dry ethereal solvent such as THF under an inert atmosphere. The solution is then added dropwise to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, excess) in dry THF at 0 °C. The reaction is then allowed to warm to room temperature and may require heating to reflux for completion. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield (3-Methylpyrazin-2-yl)methanamine.

Route 3: From 2-Cyano-3-methylpyrazine

Caption: Experimental workflow for the synthesis via Route 3.

-

Synthesis of (3-Methylpyrazin-2-yl)methanamine. 2-Cyano-3-methylpyrazine (1.0 eq) is dissolved in a dry ethereal solvent like diethyl ether or THF under an inert atmosphere. This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. After cooling, the reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to afford the target amine.[1][2][3]

Potential Biological Activities and Signaling Pathways

While no specific biological data for (3-Methylpyrazin-2-yl)methanamine has been reported, the pyrazine moiety is a well-established pharmacophore in numerous kinase inhibitors.[4][5][6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The aminomethylpyrazine scaffold can potentially interact with the ATP-binding pocket of various kinases.

Hypothetical Kinase Inhibition

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aminomethyl group can serve as a hydrogen bond donor, facilitating interactions with key residues in the kinase hinge region. The methyl group can provide additional hydrophobic interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methylpyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpyrazines are a class of heterocyclic aromatic organic compounds that play a significant role in the flavor and aroma of a wide variety of foods and beverages. Beyond their sensory contributions, these compounds have garnered increasing interest in the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and historical synthesis of methylpyrazine compounds, detailing key experimental protocols, quantitative data, and the evolution of synthetic methodologies.

Historical Perspective: The Dawn of Pyrazine Synthesis

The late 19th century marked the beginning of pyrazine chemistry with the development of foundational synthetic methods that are still recognized today. These early syntheses laid the groundwork for the preparation of a vast array of pyrazine derivatives.

The Staedel–Rugheimer Pyrazine Synthesis (1876)

One of the earliest reported methods for pyrazine synthesis was developed by Wilhelm Staedel and Carl Rugheimer. This reaction involves the treatment of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[1]

Experimental Protocol: Staedel-Rugheimer Pyrazine Synthesis (Conceptual)

-

Ammonolysis of α-halo ketone: An α-halo ketone, such as 2-chloroacetophenone, is reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the halogen with an amino group, forming the corresponding α-amino ketone.

-

Dimerization: The α-amino ketone undergoes self-condensation. The amino group of one molecule attacks the carbonyl group of another, leading to the formation of a dihydropyrazine intermediate after dehydration.

-

Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved using a variety of oxidizing agents or, in some cases, by air oxidation.

The Gutknecht Pyrazine Synthesis (1879)

Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed an alternative route to pyrazines. This method is also based on the self-condensation of an α-amino ketone, but it differs in the preparation of this key intermediate.[1][2][3] The Gutknecht synthesis starts with a ketone, which is first converted to an α-oximino ketone by treatment with nitrous acid. Subsequent reduction of the oxime yields the α-amino ketone, which then dimerizes and is oxidized to the pyrazine.[2][3][4]

Experimental Protocol: Gutknecht Pyrazine Synthesis (Conceptual)

Based on the general description of the Gutknecht synthesis, a typical experimental procedure would involve:

-

Nitrosation of a Ketone: A ketone is treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form an α-oximino ketone.

-

Reduction of the Oxime: The α-oximino ketone is then reduced to the corresponding α-amino ketone. Various reducing agents can be employed for this step.

-

Cyclization and Oxidation: The α-amino ketone, often without isolation, undergoes spontaneous dimerization to a dihydropyrazine. This intermediate is then oxidized to the final pyrazine product using an oxidizing agent like mercury(I) oxide or copper(II) sulfate, or in some instances, by air.[2]

Synthesis of Key Methylpyrazine Compounds

The foundational methods of the 19th century paved the way for the synthesis of specific and commercially important methylpyrazine compounds.

Synthesis of 2,5-Dimethylpyrazine (2,5-DMP)

2,5-Dimethylpyrazine is a prominent flavor compound found in many roasted and fermented foods.[5] Its synthesis can be achieved through both chemical and biological routes.

Chemical Synthesis from 1-Amino-2-propanol:

A common laboratory and industrial synthesis of 2,5-dimethylpyrazine involves the catalytic dehydrogenation and cyclization of 1-amino-2-propanol.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine from 1-Amino-2-propanol

-

Catalyst: A copper-chromium-barium catalyst (e.g., Harshaw Cu-1184) is utilized.

-

Reaction Conditions: The reaction is carried out at an elevated temperature, for instance, 270°C.

-

Procedure: 1-Amino-2-propanol is passed over the heated catalyst bed. The product stream is then collected and purified.

-

Yield: This method has been reported to achieve a high yield of 87% with a 99% conversion of the starting material.[6]

Biosynthesis of 2,5-Dimethylpyrazine:

In various microorganisms, such as Bacillus subtilis, 2,5-dimethylpyrazine is synthesized from L-threonine.[7] The key enzyme in this pathway is L-threonine-3-dehydrogenase.

The biosynthetic pathway begins with the oxidation of L-threonine to L-2-amino-acetoacetate, a reaction catalyzed by L-threonine-3-dehydrogenase.[7] This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then undergo a pH-dependent, non-enzymatic condensation and subsequent oxidation to form 2,5-dimethylpyrazine.[7]

Synthesis of Tetramethylpyrazine (TTMP)

Tetramethylpyrazine, also known as ligustrazine, is found in fermented foods like natto and has been investigated for its nootropic and anti-inflammatory properties.[8]

Chemical Synthesis from Acetoin and Ammonia:

A straightforward and common method for the synthesis of tetramethylpyrazine involves the reaction of acetoin (3-hydroxy-2-butanone) with an ammonium source.

Experimental Protocol: Synthesis of Tetramethylpyrazine from Acetoin and Ammonia

-

Reactants: Industrial phosphoric acid, ammonia, and acetoin.

-

Procedure:

-

Industrial phosphoric acid and water are charged into a reaction vessel.

-

Ammonia gas is introduced until the pH of the solution reaches 7.8-8.2, while maintaining the temperature between 20-40°C.

-

Acetoin is added dropwise at 30-40°C, and the mixture is held at this temperature for 2 hours.

-

The temperature is then raised to 90-100°C and maintained for 1 hour.

-

The product is isolated by distillation. The crude product is further purified by adjusting the pH of the distillate to 6-7 with phosphoric acid, cooling to 0-5°C to induce crystallization, followed by filtration and recrystallization from water.[9]

-

-